molecular formula C7H11N3O B13174976 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one

1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one

Cat. No.: B13174976
M. Wt: 153.18 g/mol
InChI Key: WCDMGLYIYRPIKZ-UHFFFAOYSA-N
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Description

1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with appropriate reagents under controlled conditions. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine in dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-1-(1-methylpyrazol-4-yl)propan-2-one

InChI

InChI=1S/C7H11N3O/c1-5(11)7(8)6-3-9-10(2)4-6/h3-4,7H,8H2,1-2H3

InChI Key

WCDMGLYIYRPIKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CN(N=C1)C)N

Origin of Product

United States

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